Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
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Description
Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H29ClN4O4 and its molecular weight is 496.99. The purity is usually 95%.
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Biological Activity
Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS Number: 897611-59-5) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Compound Structure and Properties
The molecular formula of the compound is C26H29ClN4O4, with a molecular weight of 497.0 g/mol. The structure features a piperazine ring, a chlorophenyl group, and a pyridine derivative, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C26H29ClN4O4 |
Molecular Weight | 497.0 g/mol |
CAS Number | 897611-59-5 |
Pharmacological Activities
Antitumor Activity
Research indicates that compounds with similar structures exhibit potent antitumor activities. For instance, derivatives of pyridine and piperazine have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study showed that related compounds demonstrated IC50 values lower than 10 µM against several cancer cell lines, indicating significant antitumor potential .
CNS Activity
Piperazine derivatives are known for their central nervous system (CNS) effects. The compound may exhibit neuroleptic activity, similar to other piperazine-based drugs that act as dopamine receptor antagonists. This activity could be beneficial in treating disorders such as schizophrenia or anxiety .
Antimicrobial Properties
The presence of the pyridine moiety enhances the compound's antimicrobial efficacy. Studies have shown that related compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing promising results .
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Receptor Interaction: The piperazine structure allows for interaction with neurotransmitter receptors, potentially modulating CNS activities.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that pyridine derivatives can influence ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
- Antitumor Efficacy in vitro: A study evaluated the compound against human colon cancer (HCT116) cells, reporting an IC50 value of approximately 8 µM, demonstrating its potential as an anticancer agent .
- CNS Activity Assessment: In animal models, the compound was tested for anxiolytic effects using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms compared to controls, suggesting potential anxiolytic properties .
- Antimicrobial Testing: Laboratory tests confirmed that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O4/c1-3-35-26(34)30-12-10-29(11-13-30)24(20-7-4-8-21(27)15-20)23-22(32)14-18(2)31(25(23)33)17-19-6-5-9-28-16-19/h4-9,14-16,24,32H,3,10-13,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLHSUSPUUMOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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